Dexrazoxane (Hydrochloride)

Description

BenchChem offers high-quality Dexrazoxane (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexrazoxane (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

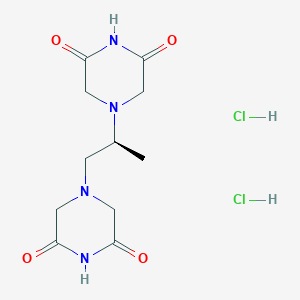

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJFHOXVLTVWCQ-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dexrazoxane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane (B1684449) hydrochloride is a critical cardioprotective agent employed to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around two key functions: the chelation of iron and the inhibition of topoisomerase II.[4] Initially, its cardioprotective effects were attributed to its hydrolysis product, ADR-925, a potent iron chelator that prevents the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation.[3][4] However, emerging evidence strongly suggests that its role as a catalytic inhibitor of topoisomerase IIβ (TOP2B) is the predominant mechanism for preventing anthracycline-induced cardiotoxicity.[5][6] This guide delves into the intricate molecular pathways, presents quantitative data, details experimental protocols, and provides visual diagrams to offer a comprehensive understanding of dexrazoxane's mechanism of action.

Introduction to Dexrazoxane Hydrochloride

Dexrazoxane (ICRF-187) is a synthetic bisdioxopiperazine compound, structurally analogous to the iron chelator ethylenediaminetetraacetic acid (EDTA).[7] Unlike EDTA, dexrazoxane is lipophilic and readily crosses cell membranes.[2][7] It is the only FDA-approved drug for reducing the incidence and severity of cardiomyopathy associated with doxorubicin (B1662922) administration in patients with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and who would benefit from continued doxorubicin therapy.[2] It is also indicated for the treatment of anthracycline extravasation.[2][3] While initially developed as an antineoplastic agent, its profound cardioprotective properties have become its primary clinical application.[8]

The Dual Mechanism of Action of Dexrazoxane

The therapeutic effects of dexrazoxane stem from a sophisticated interplay between two primary mechanisms: inhibition of topoisomerase II and iron chelation.

Inhibition of Topoisomerase II

A growing body of evidence points to the inhibition of topoisomerase II as the principal mechanism behind dexrazoxane's cardioprotective effects.[5][6]

-

Topoisomerase II and Anthracycline-Induced Cardiotoxicity: Anthracyclines, such as doxorubicin, exert their anticancer effects by poisoning topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, leading to DNA double-strand breaks and apoptosis.[9] However, in cardiomyocytes, which have low levels of TOP2A and higher levels of topoisomerase IIβ (TOP2B), doxorubicin's interaction with TOP2B is believed to be a major cause of cardiotoxicity.[10] This interaction leads to TOP2B-mediated DNA double-strand breaks, resulting in mitochondrial dysfunction and cardiomyocyte death.[10]

-

Dexrazoxane as a Catalytic Inhibitor: Dexrazoxane acts as a catalytic inhibitor of topoisomerase II, meaning it prevents the enzyme from functioning without trapping it on the DNA in a "cleavable complex" like doxorubicin does.[7][11] By binding to topoisomerase II, dexrazoxane locks the enzyme in a closed-clamp conformation, preventing it from binding to and cutting DNA.[9]

-

Depletion of Topoisomerase IIβ: Crucially, studies have shown that dexrazoxane leads to a significant and rapid reduction of TOP2B protein levels in cardiomyocytes.[10][11] This depletion of TOP2B is thought to be the key protective mechanism, as it removes the target for doxorubicin-induced damage in the heart.[5][10] The reduction of TOP2B levels is greatest when the protective effect of dexrazoxane against doxorubicin-induced myocyte damage is maximal.[11]

Iron Chelation and Cardioprotection

The iron chelation hypothesis was the initial explanation for dexrazoxane's cardioprotective action.[4][12]

-

Role of Iron in Anthracycline Cardiotoxicity: Anthracyclines can form complexes with intracellular iron, which then catalyze the generation of highly reactive oxygen species (ROS) through redox cycling.[4][12] The heart is particularly susceptible to this oxidative stress due to its high metabolic rate and relatively low levels of antioxidant enzymes.[13] This ROS-mediated damage to cellular components, including lipids, proteins, and DNA, contributes significantly to cardiotoxicity.[4]

-

Dexrazoxane as a Prodrug for an Iron Chelator: Dexrazoxane is a prodrug that, upon entering the cell, is hydrolyzed to its open-ring, EDTA-like metabolite, ADR-925.[3][7] ADR-925 is a potent iron chelator that can bind to free or loosely bound intracellular iron, thereby preventing the formation of the toxic anthracycline-iron complexes and subsequent ROS production.[4][14]

-

Controversy and Evolving Understanding: While the iron chelation mechanism is well-established in vitro, recent studies have challenged its primacy in vivo.[5][6] Experiments have shown that the direct administration of ADR-925 does not protect cardiomyocytes from anthracycline toxicity, whereas dexrazoxane does.[5][14] This suggests that while iron chelation may play a role, the parent compound's effect on TOP2B is likely the more critical cardioprotective mechanism.[5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and Dexrazoxane Intervention

Caption: Doxorubicin-induced cardiotoxicity pathways and dexrazoxane's dual-mechanism intervention.

Experimental Workflow: Assessing Cardioprotection in Neonatal Rat Cardiomyocytes

Caption: Workflow for in vitro assessment of dexrazoxane's cardioprotective effects.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| Dexrazoxane:Doxorubicin Dosage Ratio | 10:1 (e.g., 500 mg/m² : 50 mg/m²) | Recommended clinical dosage for cardioprotection. | [2][3] |

| ADR-925 Iron Binding Constants | Fe²⁺: 10¹⁰ M⁻¹; Fe³⁺: 10¹⁸.² M⁻¹ | Demonstrates the strong iron-chelating capacity of the active metabolite. | [14] |

| Dexrazoxane Protective Concentration (in vitro) | 10–100 µmol/L | Effective concentration range for protecting neonatal ventricular cardiomyocytes from anthracycline toxicity. | [5] |

| Reduction in Congestive Heart Failure Incidence | ~80% | Observed in cancer patients treated with anthracyclines and co-administered dexrazoxane. | [9] |

Experimental Protocols

Topoisomerase IIβ Depletion Assay in Primary Neonatal Rat Myocytes

-

Cell Culture: Primary neonatal rat cardiac myocytes are isolated and cultured according to standard protocols.[11]

-

Treatment: Myocytes are treated with a topoisomerase IIβ inhibitory concentration of dexrazoxane for varying time points (e.g., 0, 2, 4, 8, 24 hours).[11] A vehicle control is also included.

-

Cell Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for topoisomerase IIβ. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.[9]

-

Analysis: The intensity of the bands corresponding to topoisomerase IIβ is quantified and normalized to a loading control (e.g., GAPDH) to determine the relative protein levels at each time point.[9]

Intracellular Iron Chelation Assay using Calcein (B42510)

-

Principle: Calcein is a fluorescent dye that is quenched upon binding to iron. An increase in fluorescence indicates the displacement of iron from the calcein-iron complex by a chelating agent.[14]

-

Cell Loading: Cultured cardiomyocytes are loaded with calcein-acetoxymethyl (calcein-AM), a cell-permeant version of the dye. Once inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.

-

Treatment: Cells are then treated with dexrazoxane, its metabolites (including ADR-925), or a vehicle control.[14]

-

Fluorescence Measurement: The fluorescence intensity of the cells is measured over time using a fluorescence microscope or a plate reader.

-

Analysis: An increase in calcein fluorescence in treated cells compared to control cells indicates that the compound has entered the cell and is chelating intracellular iron.[14]

Conclusion and Future Directions

The understanding of dexrazoxane hydrochloride's mechanism of action has evolved significantly. While iron chelation by its metabolite ADR-925 contributes to its protective effects, the current paradigm strongly supports the inhibition and subsequent depletion of topoisomerase IIβ in cardiomyocytes as the primary cardioprotective mechanism.[5][6][10] This insight explains why other iron chelators have failed to show similar clinical efficacy.[5]

Future research should focus on further elucidating the downstream effects of TOP2B depletion in cardiomyocytes and exploring the potential for developing more selective TOP2B inhibitors with improved safety profiles. Additionally, investigating the interplay between the topoisomerase II inhibition and iron chelation mechanisms could reveal synergistic effects and inform the development of novel cardioprotective strategies for patients undergoing anthracycline-based chemotherapy.

References

- 1. youtube.com [youtube.com]

- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is Dexrazoxane Hydrochloride used for? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I trials of dexrazoxane and other potential applications for the agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

The Discovery and History of Dexrazoxane: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrazoxane (B1684449) is a crucial cardioprotective agent employed to counteract the cardiotoxic side effects of anthracycline chemotherapy and to manage cases of anthracycline extravasation.[1] This technical guide offers a thorough examination of the discovery, historical development, mechanism of action, and clinical progression of dexrazoxane. It emphasizes key experimental data and methodologies that have been fundamental to our understanding of this significant therapeutic agent.

The Genesis of Dexrazoxane: From Chemotherapy to Cardioprotection

Dexrazoxane, with the chemical name (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione, was first synthesized in 1972.[2] It was initially explored as a potential chemotherapeutic drug due to its structural resemblance to the anticancer agent razoxane. However, its efficacy as a cytotoxic agent was found to be limited.

The trajectory of dexrazoxane's development was significantly altered by the groundbreaking research of Dr. Eugene Herman and his team throughout the 1970s.[3][4] Their preclinical investigations revealed the remarkable capacity of dexrazoxane to shield against the dose-limiting cardiotoxicity associated with anthracyclines, a prominent class of chemotherapy drugs. This pivotal discovery led to the repositioning of dexrazoxane from a potential antineoplastic drug to a dedicated cardioprotective agent.[3]

Synthesis of Dexrazoxane

The synthesis of dexrazoxane can be achieved through various chemical routes. A prevalent method involves the following key stages:

-

Formation of (S)-1,2-diaminopropane-tetraacetic acid: This is typically accomplished by reacting (S)-1,2-diaminopropane with a haloacetic acid derivative in a basic medium.

-

Cyclization to create the piperazinedione rings: The resulting tetraacetic acid derivative undergoes cyclization to form the characteristic dual piperazinedione rings of dexrazoxane. This step is often facilitated by a dehydrating agent or through heating with an ammonia (B1221849) source like formamide (B127407) or urea.[2]

A general synthetic pathway can be described as:

-

The reaction of (S)-1,2-diaminopropane with ethyl bromoacetate (B1195939) in the presence of a base to produce a tetraester intermediate.

-

Subsequent cyclization of this intermediate with an ammonia source under elevated temperatures to yield dexrazoxane.

The purity of the final product is commonly verified using High-Performance Liquid Chromatography (HPLC).

Unraveling the Mechanism of Action

The protective properties of dexrazoxane are primarily ascribed to a dual mechanism: iron chelation and the inhibition of topoisomerase II .

Iron Chelation and Mitigation of Oxidative Stress

A significant contributor to anthracycline-induced cardiotoxicity is the generation of reactive oxygen species (ROS) catalyzed by iron-anthracycline complexes.[5] Dexrazoxane functions as a prodrug, undergoing intracellular hydrolysis to form its active, open-ring metabolite, ADR-925 .[6][7] Structurally similar to EDTA, ADR-925 is a potent chelator of iron.[7]

By binding to intracellular iron, ADR-925 obstructs the formation of toxic iron-anthracycline complexes. This action curtails the production of harmful ROS within cardiomyocytes, thereby reducing oxidative stress and preventing subsequent cellular damage.[5]

The following diagram outlines the proposed mechanism of iron chelation:

Iron Chelation Mechanism of Dexrazoxane.

Topoisomerase II Inhibition

More recent studies have highlighted the interaction of dexrazoxane with topoisomerase IIβ (TOP2B) as a vital element of its cardioprotective function.[8] Anthracyclines act as topoisomerase II poisons, stabilizing the TOP2-DNA cleavage complex, which results in DNA double-strand breaks and subsequent apoptosis.

Dexrazoxane serves as a catalytic inhibitor of TOP2B. It is theorized that by binding to TOP2B, dexrazoxane hinders the anthracycline-mediated stabilization of the cleavage complex, thereby diminishing DNA damage in cardiomyocytes.[8]

The signaling pathway for TOP2B inhibition is illustrated below:

Topoisomerase IIβ Inhibition by Dexrazoxane.

Preclinical Evaluation

Comprehensive preclinical investigations in a range of animal models were crucial in confirming the cardioprotective properties of dexrazoxane.

Animal Models for Anthracycline-Induced Cardiotoxicity

Mice, rats, and rabbits are frequently utilized as animal models for these studies. Cardiotoxicity is generally induced through the administration of doxorubicin (B1662922) or other anthracyclines.

Table 1: Preclinical Models of Doxorubicin-Induced Cardiotoxicity

| Animal Model | Doxorubicin Dosing Regimen | Key Pathological Features |

| Mouse | 3-4 mg/kg weekly via intraperitoneal injection for up to 12 weeks | Mimics clinical progression, development of dilated cardiomyopathy |

| Rat | 1-5 mg/kg weekly via intraperitoneal or intravenous injection for 2-12 weeks | Progressive decline in cardiac function, myocardial fibrosis |

| Rabbit | 1.0 mg/kg twice weekly via intravenous injection for 4-8 weeks | Severe myocardial histological changes |

Significant Preclinical Outcomes

Preclinical research demonstrated that dexrazoxane, when given before anthracyclines, markedly decreased the indicators of cardiotoxicity without affecting the antitumor effectiveness of the chemotherapy.[1]

Table 2: Summary of Key Preclinical Efficacy Data

| Animal Model | Dexrazoxane:Anthracycline Dose Ratio | Outcome |

| Mouse | 10:1 to 20:1 (for doxorubicin) | 90% reduction in the incidence of moderate to severe cardiomyopathy[1] |

| Rat | 10:1 (for doxorubicin) | Cardioprotective effects evident for more than 6 months after completion of doxorubicin dosing[1] |

| Mouse | N/A (single systemic dose) | 96% reduction in doxorubicin-induced extravasation lesions[9] |

Clinical Advancement

The encouraging results from preclinical studies led to clinical trials designed to assess the safety and efficacy of dexrazoxane in patients with cancer.

Cardioprotection in Anthracycline-Based Chemotherapy

Multiple Phase III clinical trials have substantiated the cardioprotective advantages of dexrazoxane in individuals undergoing chemotherapy with anthracyclines.

Table 3: Key Phase III Clinical Trial Data for Cardioprotection

| Trial Designation/Reference | Patient Population | Treatment Arms | Key Findings |

| Swain et al. (1997) / NCT00345139 | Advanced breast cancer | Doxorubicin + Fluorouracil + Cyclophosphamide (FAC) with or without dexrazoxane | Significantly fewer cardiac events (13% vs. 39%, p < 0.001) and a lower incidence of congestive heart failure (1% vs. 11%, p < 0.05) in the dexrazoxane group. No impact on tumor response rate.[10][11] |

| Lopez et al. (1998) | Advanced breast cancer and soft tissue sarcomas | Epirubicin-based chemotherapy with or without dexrazoxane | Incidence of cardiotoxicity was significantly lower in the dexrazoxane group (7%) compared to the control group (24%, p = 0.01).[12] |

| Wexler et al. (1996) | Pediatric patients with Ewing's sarcoma | Doxorubicin-based chemotherapy with or without dexrazoxane | 22% subclinical cardiotoxicity in the dexrazoxane group versus 67% in the control group.[12] |

Management of Anthracycline Extravasation

Dexrazoxane is also sanctioned for the treatment of extravasation, a serious complication where vesicant chemotherapy drugs leak into the surrounding tissues.

Table 4: Clinical Trial Data for Anthracycline Extravasation

| Trial Designation/Reference | Patient Population | Treatment Protocol | Key Findings |

| Mouridsen et al. (2007) | Patients with biopsy-verified anthracycline extravasation | Dexrazoxane 1000 mg/m² on day 1 and 2, and 500 mg/m² on day 3, administered intravenously. | In 53 out of 54 assessable patients (98.2%), the treatment prevented surgery-requiring necrosis.[13] Only one patient (1.8%) required surgical debridement.[13] 71% of patients were able to continue their scheduled chemotherapy without postponement.[13] |

Experimental Methodologies

Topoisomerase II Relaxation Assay

This assay is used to measure the ability of topoisomerase II to relax supercoiled DNA and to assess the inhibitory effects of compounds like dexrazoxane.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase IIα or IIβ enzyme

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP solution (20 mM)

-

Dexrazoxane solution at various concentrations

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide or an alternative DNA stain

-

Electrophoresis equipment

-

UV transilluminator and gel imaging system

Procedure:

-

Set up reaction mixtures on ice. For a 20 µL reaction, combine:

-

Nuclease-free water to reach the final volume

-

2 µL of 10x Topoisomerase II reaction buffer

-

2 µL of 10x ATP solution

-

200 ng of supercoiled plasmid DNA

-

Dexrazoxane or a vehicle control at the desired concentration

-

-

Add 1-2 units of the topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 4 µL of stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis at a constant voltage.

-

Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

-

Analyze the results: Supercoiled DNA moves faster through the gel than relaxed DNA. Inhibition of topoisomerase II activity is indicated by a greater proportion of supercoiled DNA.

Evaluation of Doxorubicin-Induced Cardiotoxicity in a Rat Model

This protocol details a standard method for inducing and assessing cardiotoxicity in rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Doxorubicin hydrochloride

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Echocardiography system with a high-frequency probe

-

Supplies for blood collection

-

10% Formalin for tissue fixation

-

Reagents and equipment for histology processing

-

Microscope

Procedure:

-

Doxorubicin Administration:

-

Allow rats to acclimatize for at least one week.

-

Prepare a sterile doxorubicin solution in saline.

-

Administer doxorubicin at 2.5 mg/kg via intraperitoneal injection twice weekly for 4 weeks (total cumulative dose of 20 mg/kg). The control group should receive saline injections.

-

-

Monitoring:

-

Regularly monitor the body weight, food and water consumption, and general health of the animals.

-

-

Cardiac Function Assessment (Echocardiography):

-

Conduct echocardiography at the beginning of the study and at the end of the treatment period.

-

Lightly anesthetize the rats.

-

Obtain M-mode images from the parasternal short-axis view.

-

Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

-

Biomarker Analysis:

-

Process the blood to obtain serum or plasma.

-

Quantify cardiac troponin I (cTnI) or T (cTnT) levels using an ELISA kit.

-

Histopathological Examination:

-

Euthanize the animals and excise the hearts.

-

Fix the hearts in 10% neutral buffered formalin.

-

Process the tissue, embed it in paraffin, and section it.

-

Stain the sections with Hematoxylin and Eosin (H&E) to look for signs of myocardial damage, such as myocyte vacuolization, loss of myofibrils, and fibrosis.

-

The following diagram illustrates the experimental workflow for assessing cardiotoxicity:

Experimental Workflow for Assessing Cardiotoxicity.

Pharmacokinetics

A clear understanding of the pharmacokinetic profile of dexrazoxane and its active metabolite is essential for its effective clinical application.

Table 5: Human Pharmacokinetic Parameters of Dexrazoxane

| Parameter | Value |

| Administration Route | Intravenous infusion |

| Half-life (t½) | 2-4 hours |

| Volume of Distribution (Vd) | 29-90 L |

| Clearance (CL) | 13.8 L/h |

| Primary Elimination Route | Renal (42-48% as unchanged drug) |

| Protein Binding | < 2% |

Important Note: The clearance of dexrazoxane is reduced in patients with impaired renal function. A 50% dose reduction is advised for individuals with a creatinine (B1669602) clearance of less than 40 mL/min.

Conclusion

Dexrazoxane has a compelling history, evolving from its initial investigation as a potential anticancer drug to its establishment as a unique cardioprotective agent and a treatment for anthracycline extravasation. Its dual mechanism of action, encompassing iron chelation and topoisomerase IIβ inhibition, offers a strong defense against cellular damage induced by anthracyclines. The vast body of preclinical and clinical research supports its significance in contemporary oncology, enabling the safer application of a vital class of chemotherapeutic drugs. Ongoing research into its precise molecular interactions and the creation of new analogs remains a vibrant field of study.

References

- 1. research.regionh.dk [research.regionh.dk]

- 2. CN114685383B - Preparation method of dexrazoxane - Google Patents [patents.google.com]

- 3. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]

- 4. Treatment of anthracycline extravasation in mice with dexrazoxane with or without DMSO and hydrocortisone - ProQuest [proquest.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN102952088B - Preparation method of dexrazoxane - Google Patents [patents.google.com]

- 10. Treatment of anthracycline extravasation in mice with dexrazoxane with or without DMSO and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. topogen.com [topogen.com]

- 13. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexrazoxane: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane (B1684449), a bisdioxopiperazine agent, is a crucial molecule in oncology and cardiology, primarily recognized for its role as a topoisomerase II (TOP2) inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of dexrazoxane, its interaction with TOP2 isoforms, and the subsequent cellular responses. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

Dexrazoxane (ICRF-187) is a catalytic inhibitor of topoisomerase II, an essential enzyme that modulates DNA topology by introducing transient double-strand breaks (DSBs).[1][2] Unlike topoisomerase poisons that stabilize the cleavage complex, dexrazoxane interferes with the enzyme's catalytic cycle.[3] It is the only clinically approved agent to mitigate cardiotoxicity induced by anthracyclines, a class of potent anticancer drugs.[4][5] The prevailing hypothesis for its cardioprotective effect centers on its inhibition of the TOP2B isoform in cardiomyocytes, thereby preventing anthracycline-induced DNA damage.[6][7][8] However, its interaction with the TOP2A isoform, which is highly expressed in proliferating cancer cells, also contributes to its complex pharmacological profile, including potential anticancer activities and concerns about secondary malignancies.[3][9]

Mechanism of Action: Catalytic Inhibition of Topoisomerase II

Dexrazoxane functions as a catalytic inhibitor of both TOP2A and TOP2B isoforms.[1][2] It binds to the ATPase domain of the enzyme, locking it in a closed-clamp conformation around DNA.[1] This action prevents the enzyme from completing its catalytic cycle of DNA cleavage and religation, leading to a reduction in overall topoisomerase II activity. While it is not a classic "poison" that stabilizes the covalent TOP2-DNA cleavage complex, dexrazoxane treatment can lead to the accumulation of TOP2A-dependent DNA double-strand breaks.[3][10] This is thought to occur because the stalled enzyme-DNA complex can be recognized by cellular machinery as a form of DNA damage.

Isoform-Specific Effects

The differential expression and roles of TOP2A and TOP2B in various cell types are central to understanding the dual activities of dexrazoxane.

-

TOP2A: Primarily expressed in proliferating cells, TOP2A is a key target for many anticancer drugs. Dexrazoxane's inhibition of TOP2A can contribute to its cytotoxic effects in cancer cells.[3][10]

-

TOP2B: Expressed in both proliferating and quiescent cells, including terminally differentiated cardiomyocytes, TOP2B is implicated in the cardiotoxic effects of anthracyclines.[6][7] Dexrazoxane's inhibition and subsequent degradation of TOP2B is believed to be the primary mechanism of its cardioprotective effects.[6][8][11]

Quantitative Data on Dexrazoxane Activity

The following tables summarize key quantitative data regarding the inhibitory and cellular effects of dexrazoxane.

| Parameter | Value | Cell Line/System | Reference |

| TOP2A IC50 | ≈ 60 µM | Purified TOP2A (decatenation assay) | [1] |

| TOP2B IC50 | ≈ 60 µM | Purified TOP2B (decatenation assay) | [1] |

Table 1: In Vitro Inhibition of Topoisomerase II Isoforms by Dexrazoxane. This table presents the half-maximal inhibitory concentration (IC50) of dexrazoxane against purified human topoisomerase II alpha and beta, as determined by a decatenation assay.

| Cell Line | Dexrazoxane Concentration (µM) | Effect | Reference |

| HTETOP | 100 | Abolished γ-H2AX accumulation after 24h in TOP2A-depleted cells | [3] |

| HTETOP | 100 | Time-dependent decrease in TOP2A and TOP2B protein levels (starting at 3-6h) | [10] |

| Rat Neonatal Cardiomyocytes | 10 - 100 | Induced proteasomal degradation of TOP2B after 24h | [2] |

| KK-15 Granulosa Cells | 2 | Prevented doxorubicin-induced double-strand DNA damage | [12] |

Table 2: Cellular Effects of Dexrazoxane. This table highlights the concentration-dependent effects of dexrazoxane on various cellular parameters, including DNA damage markers and topoisomerase protein levels, in different cell lines.

Signaling Pathways Modulated by Dexrazoxane

Dexrazoxane-induced inhibition of topoisomerase II and the subsequent generation of DNA double-strand breaks trigger a robust DNA Damage Response (DDR).

Caption: Dexrazoxane-induced DNA damage response pathway.

This signaling cascade is initiated by the activation of the sensor kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[3][9] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[3][9] Activation of this pathway can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[3][9] Dexrazoxane has also been shown to induce the activating transcription factor 3 (ATF3), which plays a role in controlling p53 accumulation and the cellular response to DNA damage.[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of dexrazoxane.

Topoisomerase II Decatenation Assay

This biochemical assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA circles into individual monomeric forms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells | PLOS One [journals.plos.org]

- 6. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Dexrazoxane Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Iron Chelation Properties of Dexrazoxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexrazoxane (B1684449) (ICRF-187) is a clinically vital cardioprotective agent, uniquely approved to mitigate the dose-dependent cardiotoxicity associated with anthracycline chemotherapy, such as doxorubicin (B1662922).[1][2][3][4] For decades, its mechanism of action was primarily attributed to its function as a prodrug that, upon intracellular hydrolysis, transforms into the potent iron-chelating metabolite ADR-925.[1][5][6][7] This metabolite sequesters intracellular iron, thereby preventing the metal from participating in the generation of harmful reactive oxygen species (ROS) that damage cardiomyocytes.[3][8][9] However, a competing hypothesis has gained substantial evidence, suggesting that dexrazoxane's cardioprotective effects are mediated through its interaction with and subsequent degradation of the topoisomerase II beta (TOP2B) enzyme.[10][11][12] This guide provides a comprehensive technical overview of the iron chelation properties of dexrazoxane, detailing its mechanism of activation, the thermodynamics of iron binding, its role in mitigating oxidative stress, and the experimental protocols used to characterize these properties.

Mechanism of Action: From Prodrug to Potent Chelator

Dexrazoxane itself is a ring-closed, water-soluble analog of ethylenediaminetetraacetic acid (EDTA).[5] Its lipophilic nature allows it to readily cross cell membranes, a critical feature distinguishing it from EDTA.[2][5] Once inside the cell, dexrazoxane undergoes enzymatic and non-enzymatic hydrolysis. This process opens its two dioxopiperazine rings sequentially, first forming one-ring open intermediates before yielding the final, active chelating agent, ADR-925.[6][13][14] This conversion is rapid, with ADR-925 being detected in plasma within minutes of dexrazoxane administration in animal models.[15][16] The hydrolysis can be catalyzed by enzymes such as dihydroorotase and dihydropyrimidinase, found in the liver and cardiac myocytes, and is also promoted by the presence of metal ions like Fe²⁺ and Fe³⁺.[6][13]

Caption: Activation cascade of Dexrazoxane to its active iron-chelating form, ADR-925.

Iron Chelation and Mitigation of Oxidative Stress

The prevailing hypothesis for dexrazoxane's cardioprotection centers on the "Iron Hypothesis" of doxorubicin-induced cardiotoxicity. Doxorubicin can form a complex with intracellular iron (Fe³⁺), which then participates in redox cycling to generate superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[5] In the presence of free iron (Fe²⁺), these species can undergo the Fenton reaction to produce highly damaging hydroxyl radicals (•OH), which cause lipid peroxidation and damage to mitochondria, DNA, and other cellular components.[3]

ADR-925, as a strong iron chelator, intervenes by sequestering intracellular iron, making it unavailable for the doxorubicin-iron complex formation and subsequent redox cycling.[6][8] It effectively displaces iron from its complex with doxorubicin, thus inhibiting the generation of ROS at its source.[5][8]

Caption: Dexrazoxane's intervention in doxorubicin-induced oxidative stress.

Quantitative Data on Iron Binding

The efficacy of a chelator is defined by the stability of the complex it forms with a metal ion. Potentiometric titrations have been used to determine the formation constants (K_f) for ADR-925 with iron. These studies reveal the formation of stable, monomeric complexes.

| Chelator | Metal Ion | log K_f (Formation Constant) | Reference |

| ADR-925 | Fe³⁺ | 18.2 ± 0.1 | [7][17] |

| ADR-925 | Fe²⁺ | 10.0 | [7][14] |

| EDTA (for comparison) | Fe³⁺ | 25.1 | [7] |

| EDTA (for comparison) | Fe²⁺ | 14.3 | [7] |

Table 1: Stability Constants of ADR-925 and EDTA with Iron.

While ADR-925 is a strong iron chelator, its affinity for iron is several orders of magnitude lower than that of EDTA.[7][14] This may be a contributing factor to its favorable safety profile, as excessively strong chelation can disrupt systemic iron homeostasis. At physiological pH, the iron-ADR-925 complex can undergo dimerization, which may hinder its ability to participate in redox reactions.[17]

The Competing Hypothesis: Topoisomerase IIβ Interaction

It is critical for drug development professionals to be aware of the significant body of evidence supporting an alternative, or perhaps complementary, mechanism of action. This hypothesis posits that dexrazoxane itself, not its metabolite ADR-925, protects the heart by acting as a catalytic inhibitor of topoisomerase IIβ (TOP2B).[9][10] Anthracyclines are topoisomerase poisons, and their interaction with TOP2B in cardiomyocytes is thought to cause DNA double-strand breaks and contribute to cardiotoxicity.[11] Dexrazoxane appears to cause the degradation of TOP2B, thereby preventing doxorubicin from exerting its toxic effects on this enzyme in the heart.[11][18] Studies have shown that exogenously administered ADR-925 failed to provide cardioprotection in cellular and animal models, whereas dexrazoxane was protective, lending strong support to the TOP2B hypothesis.[12]

Experimental Protocols

Characterizing the iron chelation properties of compounds like dexrazoxane involves a variety of in vitro and cellular assays.

Protocol: Spectrophotometric Ferrous Iron Chelation Assay (Ferrozine Assay)

This assay determines the iron (Fe²⁺) chelating ability of a compound by measuring the disruption of the ferrozine-Fe²⁺ complex formation.

1. Reagent Preparation:

-

FeSO₄ Solution: Prepare a fresh 2 mM solution of ferrous sulfate (B86663) heptahydrate in deionized water.

-

Ferrozine (B1204870) Solution: Prepare a 5 mM solution of ferrozine in deionized water.

-

Test Compound: Prepare a stock solution of the test compound (e.g., ADR-925) and create serial dilutions in buffer (e.g., HEPES or PBS).

-

Positive Control: Prepare a 10 mM solution of EDTA.

2. Assay Procedure:

-

In a 96-well microplate, add 50 µL of the test compound dilutions or controls.

-

Add 50 µL of the 2 mM FeSO₄ solution to each well. For background wells, add 50 µL of deionized water instead.

-

Incubate the plate at room temperature for 10 minutes to allow chelation to occur.

-

Add 100 µL of the 5 mM ferrozine solution to all wells to initiate the color-forming reaction.

-

Incubate for an additional 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

3. Data Analysis:

-

The percentage of chelating activity is calculated using the formula: % Chelating Activity = [1 - (A_sample / A_control)] * 100

-

A_sample is the absorbance of the well with the test compound.

-

A_control is the absorbance of the well without the test compound (FeSO₄ + ferrozine only).

-

The IC₅₀ value can be determined by plotting the chelating activity against the log of the compound concentration.

Caption: Workflow for the spectrophotometric Ferrozine assay.

Protocol: Cellular Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)

This fluorescence-based assay measures the chelatable, redox-active iron pool within living cells using the fluorescent probe calcein.

1. Reagent Preparation:

-

Calcein-AM Stock: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. Store protected from light at -20°C.

-

Cell Culture: Culture cells (e.g., H9c2 cardiomyocytes) to approximately 80% confluency in a black, clear-bottom 96-well plate.

-

Test Compound: Prepare dilutions of the test compound (e.g., dexrazoxane) in cell culture medium or a suitable buffer (e.g., HBSS).

-

Positive Control: Prepare a solution of a known cell-permeable chelator (e.g., 100 µM Deferiprone).

2. Assay Procedure:

-

Wash the cultured cells once with warm buffer (e.g., HBSS).

-

Prepare a working solution of Calcein-AM (e.g., 0.5 µM) in buffer. Add 100 µL to each well and incubate for 15-30 minutes at 37°C, protected from light. This allows the non-fluorescent Calcein-AM to enter the cells and be cleaved by esterases into fluorescent calcein, which is quenched by binding to the LIP.

-

Wash the cells twice with buffer to remove extracellular calcein.

-

Add 100 µL of the test compound dilutions or controls to the respective wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) kinetically over 30-60 minutes.

3. Data Analysis:

-

An increase in fluorescence intensity over time indicates that the test compound is entering the cell and chelating iron from calcein, thereby de-quenching its fluorescence.

-

The rate of fluorescence increase is proportional to the compound's ability to chelate intracellular labile iron.

Conclusion

The iron chelation properties of dexrazoxane, mediated by its active metabolite ADR-925, represent a cornerstone of its established mechanism for preventing anthracycline-induced cardiotoxicity. By sequestering intracellular iron, ADR-925 effectively disrupts the iron-dependent production of damaging reactive oxygen species. While this model is well-supported, compelling recent evidence for a TOP2B-mediated mechanism highlights the complexity of dexrazoxane's pharmacology. For drug development professionals, a thorough understanding of both the robust iron-chelating capabilities and the topoisomerase-interactive functions of dexrazoxane is essential for the rational design of next-generation cardioprotective agents and for optimizing the clinical application of this important drug.

References

- 1. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effects of Dexazoxane on Rat Ferroptosis in Doxorubicin-Induced Cardiomyopathy Through Regulating HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Metabolism of the cardioprotective drug dexrazoxane and one of its metabolites by isolated rat myocytes, hepatocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 | Semantic Scholar [semanticscholar.org]

- 17. Iron complexes of the cardioprotective agent dexrazoxane (ICRF-187) and its desmethyl derivative, ICRF-154: solid state structure, solution thermodynamics, and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of Dexrazoxane (PHOENIX Study): dose response and time course of dexrazoxane-induced degradation of topoisomerase 2b - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of Dexrazoxane: A Technical Guide to the Formation of ADR-925

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrazoxane (B1684449) (ICRF-187) is a cornerstone cardioprotective agent administered to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1][2][3] Traditionally considered a prodrug, its efficacy has been largely attributed to its hydrolysis product, ADR-925, a potent iron chelator structurally similar to EDTA.[4][5][6] This technical guide provides an in-depth exploration of the activation of dexrazoxane to ADR-925, detailing the chemical transformation, metabolic pathways, and analytical methodologies for its characterization. Furthermore, it delves into the evolving understanding of dexrazoxane's mechanism of action, which now encompasses both the iron-chelating properties of ADR-925 and the direct topoisomerase II beta (TOP2B) inhibitory effects of the parent molecule.[7][8][9]

The Chemical Transformation of Dexrazoxane to ADR-925

The conversion of the neutral, cell-permeable dexrazoxane to the highly polar, metal-chelating ADR-925 is a process of hydrolysis. This transformation is not a single-step reaction but proceeds through one-ring open intermediates.[5][7][9] The activation can occur through both non-enzymatic and enzymatic routes.[4] Dihydroorotase has been implicated in the enzymatic hydrolysis of dexrazoxane.

The chemical structures of dexrazoxane, its intermediates, and the final active form, ADR-925, are depicted below.

Pharmacokinetics of Dexrazoxane and ADR-925

The conversion of dexrazoxane to ADR-925 is rapid in vivo.[10][11] Studies in rats have shown that ADR-925 is detectable in plasma within five minutes of intravenous administration of dexrazoxane.[10][11] In humans, the half-life of the one-ring open intermediates is short, at 0.6 and 2.5 hours, respectively, indicating a swift metabolism.[6] Interestingly, some research suggests that the hydrolysis of dexrazoxane to ADR-925 can occur in cell media independently of the presence of cardiomyocytes, and myocardium homogenates do not appear to accelerate this conversion in vitro.[12][13] This suggests that myocardial concentrations of ADR-925 in vivo may result from its distribution from the central compartment.[12]

Table 1: Comparative Pharmacokinetic Parameters of Dexrazoxane and ADR-925

| Species | Parameter | Dexrazoxane | ADR-925 (after Dexrazoxane admin.) | Reference |

| Rat | Time to Cmax | - | 80 min | [10] |

| Rabbit | Myocardial Exposure | Higher | 5.7-fold lower than Dexrazoxane | [12] |

| Human | Half-life (intermediates) | - | 0.6 and 2.5 hours | [6] |

The Dual Mechanism of Action: A Paradigm Shift

For decades, the cardioprotective effects of dexrazoxane were primarily ascribed to the iron-chelating properties of ADR-925. The hypothesis was that ADR-925 would chelate free or loosely bound iron within cardiomyocytes, or even displace iron from anthracycline complexes, thereby preventing the formation of reactive oxygen species that damage cardiac tissue.[4][5][7]

However, recent evidence has challenged this singular view, proposing a dual mechanism of action. Studies have shown that while ADR-925 can be delivered to cardiomyocytes, it does not consistently provide protection against anthracycline-induced toxicity in vitro or in vivo.[7][8] In contrast, dexrazoxane itself has been shown to protect against this toxicity.[7][8] This has led to the "Topoisomerase II Beta Hypothesis," which posits that dexrazoxane protects the heart by interacting with and leading to the degradation of TOP2B, an enzyme implicated in anthracycline-induced DNA damage and subsequent cardiotoxicity.[7][9]

Experimental Protocols

In Vitro Conversion of Dexrazoxane to ADR-925

This protocol describes a general workflow for studying the conversion of dexrazoxane to ADR-925 in a cardiomyocyte cell culture model.

Methodology:

-

Cell Culture: Neonatal rat ventricular cardiomyocytes (NVCMs) are cultured in appropriate media.[14]

-

Incubation: Cells are incubated with a known concentration of dexrazoxane (e.g., 10-100 µmol/L).[7][8]

-

Sample Collection: At various time points, both the cell culture medium and the cells are collected.

-

Sample Preparation: For intracellular analysis, cells are lysed. Both cell lysates and media samples are treated to precipitate proteins, often with a solvent like methanol (B129727).[14]

-

Analytical Quantification: The concentrations of dexrazoxane and ADR-925 in the prepared samples are determined using a validated analytical method.

Analytical Methods for Quantification

Accurate quantification of dexrazoxane and the more polar ADR-925 is crucial for pharmacokinetic and mechanistic studies.

4.2.1. LC-MS/MS Method

A highly sensitive and specific method for the simultaneous determination of dexrazoxane and ADR-925 utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

Chromatography: Separation is typically achieved on a reverse-phase column, such as a Synergi Polar-RP, using a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and methanol.[14]

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: A mass analyzer, such as an ion trap, is used for detection and quantification.[14]

-

Validation: The method should be validated for a relevant concentration range, for example, 4-80 pmol/10^6 NVCMs for dexrazoxane and 7-70 pmol/10^6 NVCMs for ADR-925 in cardiomyocytes.[14]

4.2.2. HPLC with Fluorescence Detection

An alternative method for quantifying ADR-925 involves its complexation with a fluorescent metal ion, such as terbium(III), followed by HPLC separation and fluorescence detection.[15]

-

Complexation: ADR-925 forms a strong, fluorescent complex with terbium(III).[15]

-

Chromatography: The complex is separated on a C18 reversed-phase column with an isocratic eluent containing methanol and an ion-pairing reagent like 1-heptanesulfonate.[15]

-

Detection: Fluorescence is monitored with excitation and emission wavelengths of approximately 200 nm and 544 nm, respectively.[15] This method offers a lower limit of detection (around 25 pmol) compared to UV-Vis absorbance detection.[15]

Conclusion

The activation of the prodrug dexrazoxane to its iron-chelating metabolite, ADR-925, is a rapid process involving hydrolysis through one-ring open intermediates. While the cardioprotective mechanism of dexrazoxane was historically attributed solely to the iron-chelating activity of ADR-925, recent research has unveiled a more complex, dual mechanism of action. This now includes the direct role of the parent dexrazoxane molecule in modulating topoisomerase II beta. This evolving understanding has significant implications for the development of future cardioprotective strategies. The experimental protocols and analytical methods detailed herein provide a framework for researchers to further investigate the intricate pharmacology of dexrazoxane and its metabolites.

References

- 1. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexrazoxane may reduce cardiotoxicity from breast cancer treatment [healio.com]

- 3. Dexrazoxane reduces cardiotoxicity among cancer patients on anthracycline [medicaldialogues.in]

- 4. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 | Semantic Scholar [semanticscholar.org]

- 12. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of the dexrazoxane hydrolysis product ADR-925 by fluorescence detection of its terbium(III) complex after high-performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evidence for Dexrazoxane Cardioprotection

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anthracycline chemotherapeutics, such as doxorubicin (B1662922) (DOX), are potent and widely used anti-cancer agents. However, their clinical utility is often limited by a cumulative, dose-dependent cardiotoxicity that can lead to irreversible cardiomyopathy and heart failure. Dexrazoxane (B1684449) (DEX) is currently the only clinically approved agent for the prevention of anthracycline-induced cardiotoxicity.[1] For decades, its protective mechanism was attributed to the iron-chelating properties of its hydrolytic metabolite, ADR-925.[2][3] This was based on the hypothesis that anthracyclines cause cardiac damage by forming iron complexes that generate reactive oxygen species (ROS).[4] However, a growing body of robust preclinical evidence has challenged this paradigm, pointing instead to the inhibition of topoisomerase II beta (TOP2B) as the primary mechanism of action.[1][5][6]

This technical guide provides an in-depth review of the key preclinical evidence supporting dexrazoxane's cardioprotective effects, focusing on quantitative data from pivotal animal studies, detailed experimental protocols, and the core signaling pathways involved.

Core Mechanisms of Cardioprotection: A Paradigm Shift

Two primary mechanisms have been proposed to explain dexrazoxane's ability to mitigate anthracycline-induced cardiotoxicity. While historically focused on iron chelation, recent evidence strongly supports a mechanism centered on topoisomerase IIβ.

The Iron Chelation Hypothesis (Challenged)

This long-standing hypothesis posits that doxorubicin complexes with intracellular iron, catalyzing the production of ROS, which in turn cause oxidative damage to cardiomyocytes.[4] Dexrazoxane is a prodrug that is hydrolyzed in vivo to its open-ring, EDTA-like metabolite, ADR-925.[7] This metabolite is a strong iron chelator. The theory was that ADR-925 sequesters intracellular iron, preventing the formation of the cardiotoxic doxorubicin-iron complex and subsequent ROS generation, thereby protecting the heart.[3][8]

The Topoisomerase IIβ (TOP2B) Inhibition Hypothesis (Strongly Supported)

Recent, more direct preclinical investigations have established that the cardioprotective effect of dexrazoxane is mediated by the parent drug itself, not its chelating metabolite.[1] This newer paradigm centers on the interaction between anthracyclines and TOP2B, a nuclear enzyme essential for DNA replication and transcription. Doxorubicin intercalates into DNA and poisons TOP2B, leading to DNA double-strand breaks and activating cell death pathways in cardiomyocytes.[5] Dexrazoxane acts as a catalytic inhibitor of TOP2B.[9] It is believed to bind to TOP2B, preventing doxorubicin from stabilizing the TOP2B-DNA cleavage complex, thus averting DNA damage and subsequent apoptosis.[1][6] Some studies also suggest that dexrazoxane induces the proteasomal degradation of TOP2B, further reducing the target for doxorubicin's toxic effects.[7][9]

The most compelling evidence for this hypothesis comes from studies that directly administered the iron-chelating metabolite ADR-925 to animal models and found it conferred no cardioprotection, whereas the parent dexrazoxane molecule was highly effective.[1][6]

Other Proposed Mechanisms

Other molecular pathways have been implicated in dexrazoxane's protective effects. One study suggests dexrazoxane may upregulate calpain-2, which can reduce the cardiotoxicity of combined anthracycline and trastuzumab treatment.[10] Another line of research indicates that dexrazoxane may prevent doxorubicin-induced cardiomyocyte apoptosis by upregulating miR-17-5p, which in turn attenuates the expression of the pro-apoptotic protein PTEN.[11][12]

Quantitative Preclinical Data

The efficacy of dexrazoxane has been demonstrated across numerous animal models. The following tables summarize key quantitative outcomes from representative preclinical studies.

Table 1: Rabbit Model of Chronic Daunorubicin-Induced Cardiotoxicity Data from Stěrba et al., Circulation: Heart Failure, 2021.[1][6]

| Treatment Group | N | Endpoint Left Ventricular Fractional Shortening (LVFS) (%) | Key Finding |

| Control | - | 41.5 ± 1.1 | Normal cardiac function. |

| Daunorubicin (DAU) | 11 | 32.3 ± 14.7 | Significant cardiac dysfunction. |

| DAU + ADR-925 (120 mg/kg) | - | 33.5 ± 4.8 | No significant protection. |

| DAU + Dexrazoxane (60 mg/kg) | 8 | 42.7 ± 1.0 | Complete protection of cardiac function (p<0.05 vs DAU). |

Table 2: Rat Model of Doxorubicin + Trastuzumab-Induced Cardiotoxicity Data from a study by Minotti et al., as described in a 2015 review.[10]

| Parameter | DOX + Herceptin Group | DOX + Herceptin + Dexrazoxane Group | Significance |

| LVEF and FS | Significantly Reduced | Significantly Higher | p < 0.05 |

| Serum MDA and cTnI | Significantly Elevated | Significantly Lower | p < 0.05 |

| Cardiomyocyte Apoptosis | Severe | Significantly Less Severe | p < 0.05 |

| Calpain-2 (mRNA & Protein) | Baseline | Significantly Higher | p < 0.05 |

Table 3: Dose-Response Relationship in Various Animal Models Data from Herman et al., as summarized in a 1995 review.[13][14]

| Animal Model | Doxorubicin (DOX) Dose | Dexrazoxane (DZR):DOX Ratio | Outcome (Cardiomyopathy Mean Total Score - MTS) |

| Mouse | 4 mg/kg (10 doses) | - | MTS = 3.7 |

| 4 mg/kg (10 doses) | 5:1, 10:1, 20:1 | Dose-dependent decrease in MTS; less effective than at lower DOX dose. | |

| 2 mg/kg (10 doses) | - | MTS = 1.3 | |

| Rat | 0.8 mg/kg (weekly x13) | 20:1 | Reduced MTS, but significant damage remained (especially in males). |

| Dog | 0.1-0.8 mg/kg (13 weeks) | 20:1 | Significantly reduced MTS (p<0.05), but lesions still present. |

Experimental Protocols

Detailed and consistent methodologies are crucial for the preclinical evaluation of cardioprotective agents. Below are summarized protocols from key studies that have defined our understanding of dexrazoxane.

Protocol 1: Chronic Rabbit Model (Stěrba et al.) [1]

-

Animal Model: Male New Zealand white rabbits, 3.0-3.5 kg, 12.5-15 weeks old.

-

Cardiotoxicity Induction: Daunorubicin (DAU) administered at 3 mg/kg intravenously (IV) once weekly for 10 weeks.

-

Cardioprotective Agent Administration:

-

Dexrazoxane (DEX) was administered at 60 mg/kg intraperitoneally (IP) 30 minutes before each DAU dose.

-

ADR-925 was administered at 120 mg/kg to achieve equivalent or greater exposure than that produced by DEX administration.

-

-

Endpoint Analysis:

-

Cardiac Function: Echocardiography to measure Left Ventricular Fractional Shortening (LVFS).

-

Biochemical Markers: Analysis of cardiac troponins and other relevant biomarkers.

-

Histopathology: Microscopic examination of heart tissue for signs of damage.

-

Molecular Analysis: Western blotting to assess TOP2B protein levels in cardiac tissue.

-

Protocol 2: Rat Model (General Protocol) [10][13][15]

-

Animal Model: F344 or Sprague-Dawley rats. Neonatal models have also been used.[15]

-

Cardiotoxicity Induction: Doxorubicin (DOX) administered at cumulative doses, often given weekly for several weeks (e.g., 0.2-0.8 mg/kg weekly for 13 weeks).[13]

-

Cardioprotective Agent Administration: Dexrazoxane administered typically 30 minutes prior to DOX, at a dose ratio of 10:1 or 20:1 (DEX:DOX).[13][15]

-

Endpoint Analysis:

-

Cardiac Function: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) via echocardiography.

-

Serum Biomarkers: Cardiac troponin I (cTnI) and malondialdehyde (MDA) measured by ELISA.[10]

-

Apoptosis: TUNEL staining of heart tissue sections.[10]

-

Gene/Protein Expression: qRT-PCR and Western blot for specific targets like calpain-2 or components of apoptotic pathways.[10]

-

Visualizations: Pathways and Processes

To clarify the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Utility of dexrazoxane for the reduction of anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

The Dichotomous Role of Dexrazoxane in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexrazoxane (B1684449), a potent cardioprotective agent, has long been a subject of intensive research, primarily for its remarkable ability to mitigate the cardiotoxic effects of anthracycline chemotherapy. The prevailing understanding of its mechanism has centered on its role as a potent iron-chelating agent, thereby preventing the generation of deleterious reactive oxygen species (ROS). However, a growing body of evidence has illuminated a second, and potentially primary, mechanism of action involving the modulation of topoisomerase IIβ (TOP2B). This technical guide provides an in-depth exploration of dexrazoxane's dual roles in mitigating oxidative stress, presenting the underlying biochemical pathways, summarizing key quantitative data, and detailing relevant experimental protocols. We will dissect the classical iron chelation hypothesis and the emerging topoisomerase IIβ-centric paradigm, offering a comprehensive resource for researchers in the field.

The Classical Paradigm: Iron Chelation and Attenuation of Oxidative Stress

The traditional view of dexrazoxane's cardioprotective effects posits that it functions as a prodrug, undergoing hydrolysis to its active form, ADR-925. This metabolite is a strong chelator of iron, a critical cofactor in the anthracycline-mediated generation of ROS.

Signaling Pathway: Doxorubicin-Induced Oxidative Stress and the Interceptive Role of Dexrazoxane

Doxorubicin (B1662922), a widely used anthracycline, is known to form a complex with intracellular iron. This complex then participates in redox cycling, leading to the production of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). In the presence of iron, these species can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions. These radicals subsequently inflict widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cardiomyocyte apoptosis and cardiac dysfunction.

Dexrazoxane, through its active metabolite ADR-925, intervenes in this process by sequestering intracellular iron, thereby preventing the formation of the doxorubicin-iron complex and inhibiting the downstream cascade of ROS production.[1][2]

Quantitative Evidence for Oxidative Stress Mitigation

Numerous studies have provided quantitative data supporting the role of dexrazoxane in reducing oxidative stress markers.

| Parameter | Model System | Treatment | Result | Reference |

| Reactive Oxygen Species (ROS) | H9c2 Cardiomyoblasts | Doxorubicin vs. Doxorubicin + Dexrazoxane | Significant decrease in ROS formation with dexrazoxane pretreatment. | [3] |

| Lipid Peroxidation (MDA) | Rat Cardiac Tissue | Doxorubicin vs. Doxorubicin + Dexrazoxane | Dexrazoxane prevented the doxorubicin-induced increase in malondialdehyde (MDA) levels. | [4] |

| Mitochondrial DNA (mtDNA) Copy Number | Human PBMCs | Doxorubicin vs. Doxorubicin + Dexrazoxane | Dexrazoxane treatment was associated with lower mtDNA copy numbers, suggesting reduced mitochondrial stress. | [5][6] |

The Emerging Paradigm: Topoisomerase IIβ Inhibition

More recent investigations have unveiled a compelling alternative, and potentially predominant, mechanism for dexrazoxane's cardioprotective effects that is independent of iron chelation. This paradigm centers on the interaction of dexrazoxane with topoisomerase IIβ (TOP2B), a nuclear enzyme essential for DNA replication and transcription.

Signaling Pathway: Doxorubicin-Induced TOP2B-Mediated DNA Damage and Dexrazoxane's Protective Interference

Doxorubicin can "poison" TOP2B by stabilizing the TOP2B-DNA cleavage complex, leading to DNA double-strand breaks (DSBs).[7] The accumulation of these DSBs triggers a DNA damage response, culminating in cardiomyocyte apoptosis.[8]

Dexrazoxane is a potent catalytic inhibitor of TOP2B.[9] It is hypothesized to bind to TOP2B and lock it in a closed-clamp conformation, preventing doxorubicin from accessing its binding site and thereby averting the formation of the toxic TOP2B-DNA cleavage complex.[10] Furthermore, some studies suggest that dexrazoxane can induce the proteasomal degradation of TOP2B, further reducing the target for doxorubicin-mediated damage.[7][11]

Quantitative Evidence for TOP2B-Mediated Cardioprotection

Clinical and preclinical studies have provided strong evidence for the cardioprotective efficacy of dexrazoxane, which aligns with the TOP2B inhibition model.

| Outcome | Study Type | Key Finding | Reference |

| Clinical Heart Failure | Meta-analysis of Randomized Trials | Dexrazoxane reduced the risk of clinical heart failure (RR: 0.19; 95% CI: 0.09 to 0.40). | [12] |

| Cardiac Events | Meta-analysis of Randomized Trials | Dexrazoxane reduced the risk of cardiac events (RR: 0.36; 95% CI: 0.27 to 0.49). | [12] |

| Ejection Fraction (%) | In vivo Mouse Model | Doxorubicin treatment significantly reduced ejection fraction, which was mitigated by dexrazoxane co-administration. | [13] |

| Fractional Shortening (%) | In vivo Mouse Model | Doxorubicin treatment significantly reduced fractional shortening, an effect that was prevented by dexrazoxane. | [13] |

| Cardiotoxicity in High-Dose Doxorubicin | Clinical Trial Review | In trials where dexrazoxane was used, heart failure incidence was rare even at cumulative doxorubicin doses exceeding 600 mg/m². | [4] |

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure generalized oxidative stress in cells.

-

Cell Culture: Plate H9c2 cardiomyoblasts in a 96-well plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Remove the culture medium and wash the cells with serum-free medium. Incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[14]

-

Treatment: After incubation, wash the cells to remove excess probe. Apply the experimental treatments (e.g., doxorubicin with or without dexrazoxane) in fresh culture medium.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[2] The increase in fluorescence is proportional to the level of intracellular ROS.

Assessment of Lipid Peroxidation via Malondialdehyde (MDA) Assay

This assay quantifies the end products of lipid peroxidation, a key indicator of oxidative damage.

-

Sample Preparation: Homogenize cardiac tissue or cell lysates on ice in a suitable lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[15][16] Centrifuge the homogenate to pellet insoluble material.

-

Reaction with Thiobarbituric Acid (TBA): Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.[15][17]

-

Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.[18] The concentration of MDA is determined by comparison to a standard curve.

Evaluation of Mitochondrial Respiratory Chain Complex Activity

Mitochondrial dysfunction is a hallmark of doxorubicin-induced cardiotoxicity. The activity of individual respiratory chain complexes can be assessed using commercially available assay kits or established spectrophotometric methods.

-

Mitochondrial Isolation: Isolate mitochondria from cardiac tissue or cultured cells by differential centrifugation.[19]

-

Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.[20][21]

-

Complex IV (Cytochrome c oxidase) Activity: Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.[20][21]

-

Data Analysis: The specific activity of each complex is calculated and typically normalized to the total mitochondrial protein content.

Conclusion and Future Directions

The role of dexrazoxane in mitigating oxidative stress is multifaceted. While the iron chelation hypothesis provides a sound biochemical basis for its antioxidant properties, the emerging evidence for topoisomerase IIβ inhibition as the primary cardioprotective mechanism presents a paradigm shift. It is plausible that both mechanisms contribute to its overall beneficial effects, with their relative importance potentially varying depending on the specific cellular context and the nature of the oxidative insult.

For drug development professionals, this dual mechanism offers new avenues for the design of next-generation cardioprotective agents. Targeting TOP2B with greater specificity or developing novel iron chelators with improved cardiac tissue penetration could lead to more effective and less toxic therapies.

Future research should focus on delineating the precise interplay between these two pathways. Advanced imaging techniques to visualize ROS production and DNA damage in real-time within cardiomyocytes, coupled with genetic models that allow for the specific modulation of TOP2B expression and iron metabolism, will be instrumental in fully elucidating the intricate mechanisms by which dexrazoxane protects the heart from oxidative damage. A deeper understanding of these processes will undoubtedly pave the way for more effective strategies to combat chemotherapy-induced cardiotoxicity.

References

- 1. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study | Semantic Scholar [semanticscholar.org]

- 4. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. england.nhs.uk [england.nhs.uk]

- 8. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abcam.cn [abcam.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 17. scribd.com [scribd.com]

- 18. arigobio.com [arigobio.com]

- 19. agilent.com [agilent.com]

- 20. 2.6. Mitochondrial Complex I–IV Activity Measurements [bio-protocol.org]